molecular formula C10H13N5O4 B12419618 Zidovudine-13C,d3

Zidovudine-13C,d3

Cat. No.: B12419618
M. Wt: 271.25 g/mol
InChI Key: HBOMLICNUCNMMY-ZYVPINGPSA-N
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Description

Zidovudine-13C,d3, also known as Azidothymidine-13C,d3, is a stable isotope-labeled compound. It is a derivative of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zidovudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zidovudine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as column coupling and solid-phase extraction to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Zidovudine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazoles, which are useful in various chemical and biological applications .

Scientific Research Applications

Zidovudine, also known as azidothymidine (AZT), was the first drug approved for the treatment of Acquired Immuno Deficiency Syndrome (AIDS) . Research has explored various applications of zidovudine, particularly related to improving its pharmacokinetic properties and reducing its toxicity through structural modifications and prodrug strategies .

Zidovudine Prodrugs

Improving Drug Delivery :

  • Sustained Release Prodrugs Conjugating zidovudine with polyethylene glycol can create sustained-release prodrugs. For example, linking AZT to polyethylene glycol using succinate diester as a linker resulted in a compound that released AZT slowly in simulated gastric and intestinal fluid during in vitro evaluation, with in vivo evaluation showing an increased half-life and sustained release .
  • Methoxy Polyethylene Glycol (mPEG) Conjugates Conjugating mPEG of different molecular masses (750 D, 2, 5, 10 kDa) with succinyl-5′-O-zidovudine enhanced stability and increased half-life compared to AZT. One compound, mPEG 750, exhibited good anti-HIV activity and low toxicity .
  • Enhanced Central Nervous System (CNS) Access Conjugating AZT with ursodeoxycholic acid (UDCA) at the 5′-ester can help circumvent the active efflux transport system (AET) of the CNS, improving drug access to the brain .

Examples of Zidovudine Prodrugs :

  • A zidovudine prodrug (compound 1 ) exhibited a half-life of 20 hours at pH 7.3, >20 hours at pH 8.5, and 8 hours at pH 9.5 .
  • Another prodrug (6 ), containing the Cl3C group, showed an infective dose (ID50) of 0.45 µM, a CC50 of 1.34 µM, and a selectivity index (SI) of 3000 .

** Combination Therapies**:

  • A study tested a tetravalent dendron containing four copies of a linear trimannoside mimic (compound 12), which almost completely (>98%) stopped the spread of R5- and X4-tropic HIV-1 lab strains and primary isolates to CD4 T cells at 100 μM . The antiviral effect lasted up to 12 hours after the compound was removed. Compound 12 also prevented HIV-1 infection of human cervical tissues and increased MIP-1alpha production. The toxicity of compound 12 was negligible at the highest concentration tested in the infection assay .
  • Using stearic acid as a carrier increased the log p value from -0.95 (3TC) to 1.82 for the prodrug (20 ). Incorporating this prodrug into stearic acid-g-chitosan oligosaccharide (CSO-SA) micelles improved its uptake by HepG2.2.15 cells, decreased cytotoxicity, and exhibited a linear kinetic of hydrolysis to release 3TC, reducing viral infection .
  • A prodrug (21 ) derived from lamivudine 3TC was prepared by coupling 3TC to dextran (~25 kDa) using succinate as a spacer, resulting in >99% purity .

Mechanism of Action

Zidovudine-13C,d3, like its parent compound Zidovudine, acts as a nucleoside reverse transcriptase inhibitor. It is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain after incorporation of the nucleotide analogue . This prevents the replication of the virus and helps in controlling the infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zidovudine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium, which enhances its utility in various research applications. The incorporation of these isotopes allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.25 g/mol

IUPAC Name

1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3

InChI Key

HBOMLICNUCNMMY-ZYVPINGPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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